molecular formula C21H35N3O2 B6118489 N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine

N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine

Cat. No.: B6118489
M. Wt: 361.5 g/mol
InChI Key: YCLQLGBAHPEBFH-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.

    Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.

    Linking the Phenoxy Group: The phenoxy group is attached via etherification reactions.

    Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a ligand for various receptors.

    Pharmacology: It is investigated for its effects on biological systems and its potential as a drug candidate.

    Chemical Biology: The compound is used as a tool to study biological pathways and molecular interactions.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-3-(morpholin-4-yl)propanamide
  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Uniqueness

N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-3-[3-[(3-morpholin-4-ylpiperidin-1-yl)methyl]phenoxy]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O2/c1-22(2)9-5-13-26-21-8-3-6-19(16-21)17-23-10-4-7-20(18-23)24-11-14-25-15-12-24/h3,6,8,16,20H,4-5,7,9-15,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLQLGBAHPEBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=CC(=C1)CN2CCCC(C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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